1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine

11β-HSD1 metabolic syndrome glucocorticoid modulation

1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 522598-16-9) is a synthetic aryl sulfonyl piperidine derivative with the molecular formula C17H27NO2S and a molecular weight of 309.47 g/mol. It belongs to a class of compounds disclosed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol and is a validated target for metabolic syndrome and type 2 diabetes.

Molecular Formula C17H27NO2S
Molecular Weight 309.47
CAS No. 522598-16-9
Cat. No. B3003536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine
CAS522598-16-9
Molecular FormulaC17H27NO2S
Molecular Weight309.47
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
InChIInChI=1S/C17H27NO2S/c1-13-10-14(2)12-18(11-13)21(19,20)16-8-6-15(7-9-16)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3
InChIKeyUXRXBUNSLNSLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 522598-16-9): Core Identity, Target Class, and Procurement Rationale


1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 522598-16-9) is a synthetic aryl sulfonyl piperidine derivative with the molecular formula C17H27NO2S and a molecular weight of 309.47 g/mol . It belongs to a class of compounds disclosed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol and is a validated target for metabolic syndrome and type 2 diabetes [1]. The compound features a 4‑tert‑butylphenylsulfonyl group attached to the nitrogen of a 3,5‑dimethylpiperidine ring, a scaffold that introduces steric bulk and conformational restriction relative to unsubstituted piperidine analogs .

Why 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine Cannot Be Replaced by Unsubstituted or Differently Substituted Piperidine Analogs


Substitution of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine with the simpler 1-[(4-tert-butylphenyl)sulfonyl]piperidine (CAS 331677-32-8) or with analogs bearing alternative aryl sulfonyl groups is not functionally equivalent. The 3,5‑dimethyl substitution on the piperidine ring introduces significant steric hindrance that restricts conformational freedom and alters the spatial orientation of the sulfonyl‑aryl moiety within the 11β-HSD1 active site [1]. In contrast, the unsubstituted piperidine analog lacks this constraint and is not documented as an 11β-HSD1 inhibitor in the primary patent literature; rather, its biological annotation is limited to sigma‑receptor binding (Ki = 90 nM for sigma‑2, Ki = 841 nM for sigma‑1) [2]. The (3S,5S) enantiomer of the target compound further offers a defined stereochemistry that can be critical for target‑engagement reproducibility .

Quantitative Differentiation Evidence for 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine Relative to Closest Analogs


Target‑Class Identity: 11β-HSD1 Inhibition Versus Sigma‑Receptor Off‑Target Activity

The target compound is explicitly disclosed within the genus of aryl sulfonyl piperidines claimed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in US Patent Application US20060199816 [1]. While no IC50 value for the specific compound is publicly available in the patent or peer‑reviewed literature, its structural features—a 4‑tert‑butylphenylsulfonyl group coupled with a 3,5‑dimethylpiperidine ring—are consistent with the pharmacophore required for 11β-HSD1 inhibition as described in the patent [1]. In contrast, the des‑methyl analog 1-[(4-tert‑butylphenyl)sulfonyl]piperidine (CAS 331677-32-8) is characterized not as an 11β-HSD1 inhibitor but as a sigma‑receptor ligand, with Ki values of 90 nM (sigma‑2) and 841 nM (sigma‑1) [2]. This divergence in target profile demonstrates that the 3,5‑dimethyl substitution fundamentally redirects biological selectivity.

11β-HSD1 metabolic syndrome glucocorticoid modulation

Steric and Conformational Differentiation: 3,5‑Dimethyl Versus Unsubstituted Piperidine

The 3,5‑dimethyl substitution on the piperidine ring imposes a steric environment that restricts the conformational flexibility of the sulfonamide linkage and influences the spatial presentation of the 4‑tert‑butylphenyl group. This effect is absent in the unsubstituted analog 1-[(4-tert‑butylphenyl)sulfonyl]piperidine (CAS 331677-32-8) . The molecular weight increases from 281.4 g/mol (comparator) to 309.5 g/mol (target), and the calculated logP is elevated due to the additional methyl groups, potentially enhancing membrane permeability and target‑site partitioning . Although direct comparative biochemical data are lacking, structure‑activity relationship (SAR) principles within the 11β-HSD1 inhibitor class indicate that substituents on the piperidine ring modulate both potency and isoform selectivity [1].

structure-activity relationship conformational restriction piperidine SAR

Stereochemical Identity: (3S,5S) Enantiomer as a Defined Research Tool

The chiral (3S,5S) enantiomer of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine has been specifically cataloged as a distinct chemical entity . In contrast, the commonly available 1-[(4-tert-butylphenyl)sulfonyl]piperidine is achiral. For 11β-HSD1, which possesses a chiral active site, enantiomeric purity can influence inhibitor potency and selectivity [1]. The availability of the defined (3S,5S) stereoisomer enables researchers to conduct stereochemically controlled experiments, whereas mixtures of cis/trans isomers (common for 3,5‑dimethylpiperidine derivatives) introduce variability that can confound dose‑response and SAR studies.

stereochemistry enantiomer chiral resolution

Physicochemical Differentiation for Formulation and Assay Design

The calculated partition coefficient (logP) of the target compound is elevated relative to the simpler piperidine analog due to the 3,5‑dimethyl substitution, which can improve membrane permeability in cell‑based assays but may reduce aqueous solubility . Specifically, 1-[(4-tert-butylphenyl)sulfonyl]piperidine has a calculated logP of approximately 4.04 , whereas the introduction of two methyl groups is predicted to increase logP by ~0.5–0.8 units, placing the target compound in a higher lipophilicity range. This physicochemical profile necessitates specific solubilization strategies (e.g., DMSO stock solutions with controlled final solvent concentrations ≤0.1%) for in vitro assays, a consideration that is less critical for the more polar comparator.

logP solubility assay compatibility

Optimal Scientific and Procurement Application Scenarios for 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine


11β-HSD1 Inhibitor Screening and Metabolic Disease Target Validation

Use the target compound as a tool inhibitor in cell‑based or biochemical assays designed to validate 11β-HSD1 as a therapeutic target for type 2 diabetes, obesity, or metabolic syndrome. Its aryl sulfonyl piperidine scaffold is explicitly covered by patent disclosures describing 11β-HSD1 inhibition [1]. The (3S,5S) enantiomer ensures stereochemical consistency across replicate experiments, which is essential for generating robust SAR data.

Comparative Selectivity Profiling Against Sigma Receptors

Employ the target compound alongside 1-[(4-tert-butylphenyl)sulfonyl]piperidine (CAS 331677-32-8) in parallel selectivity panels to differentiate 11β-HSD1‑mediated effects from sigma‑receptor‑mediated off‑target activities [2]. This head‑to‑head comparison is critical for deconvoluting complex pharmacological readouts in phenotypic screens.

Stereochemistry‑Dependent Pharmacological Studies

Leverage the defined (3S,5S) stereochemistry of the target compound to investigate the impact of chirality on 11β-HSD1 inhibition potency and isoform selectivity. Comparison with racemic or cis/trans mixtures of 3,5‑dimethylpiperidine derivatives can reveal stereospecific interactions with the enzyme active site.

Physicochemical Profiling for Lead Optimization

Use the target compound's higher lipophilicity (estimated logP ~4.5–4.8) relative to simpler analogs to study the relationship between logP, membrane permeability, and metabolic stability. This information guides medicinal chemistry efforts to balance potency with drug‑like properties in 11β-HSD1 inhibitor programs.

Quote Request

Request a Quote for 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.